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molecular formula C13H21N3O2 B3037903 N2-(1-Ethylpropyl)-4,5-dimethyl-3-nitro-1,2-benzenediamine CAS No. 66382-22-7

N2-(1-Ethylpropyl)-4,5-dimethyl-3-nitro-1,2-benzenediamine

Cat. No. B3037903
M. Wt: 251.32 g/mol
InChI Key: DKAAQXSIAFALQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04086242

Procedure details

N-(1-Ethylpropyl)-2,6-dinitro-3,4-xylidine (100 g.) is dissolved in 2500 ml. of ethanol and a solution of sodium sulfide nonahydrate (240 g.) and sodium bicarbonate (84 g.) in 500 ml. of water is added at 25°-42° C. The mixture is heated to 65° C. and held at 60°-65° C. for 3 hours. The mixture is then poured into water and extracted 3 times with 1 liter portion of ether. The ether extracts are combined and dried over magnesium sulfate. Removal of the drying agent and solvent leaves a dark solid which is recrystallized 3 times from hexane and then 3 times from hexane-ethanol. The product (35.0 g.), an orange solid, has m.p. 80°-82° C. Analysis Calcd. for C13H21N3O2 : C, 62.12; H, 8.41; N, 16.71. Found: C, 62.41; H, 8.33; N, 16.47.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
240 g
Type
reactant
Reaction Step Three
Quantity
84 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([NH:6][C:7]1[C:12]([N+:13]([O-])=O)=[CH:11][C:10]([CH3:16])=[C:9]([CH3:17])[C:8]=1[N+:18]([O-:20])=[O:19])[CH2:4][CH3:5])[CH3:2].C(O)C.O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+].C(=O)(O)[O-].[Na+]>O>[CH2:1]([CH:3]([NH:6][C:7]1[C:8]([N+:18]([O-:20])=[O:19])=[C:9]([CH3:17])[C:10]([CH3:16])=[CH:11][C:12]=1[NH2:13])[CH2:4][CH3:5])[CH3:2] |f:2.3.4.5.6.7.8.9.10.11.12.13,14.15|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C)C(CC)NC1=C(C(=C(C=C1[N+](=O)[O-])C)C)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
240 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+]
Step Four
Name
Quantity
84 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with 1 liter portion of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the drying agent and solvent
CUSTOM
Type
CUSTOM
Details
leaves a dark solid which
CUSTOM
Type
CUSTOM
Details
is recrystallized 3 times from hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C)C(CC)NC=1C(=C(C(=CC1N)C)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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